4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)benzonitrile
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Overview
Description
4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)benzonitrile is a complex organic compound that features a thiazole ring substituted with a trifluoromethylphenyl group and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)benzonitrile typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethylphenyl and benzonitrile groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(4-(trifluoromethyl)phenyl)-1,3-thiazole-5-carboxylic acid
- 2-(4-(Trifluoromethyl)-1,3-thiazol-5-yl)ethanol
- 4-(4-Methyl-1,3-thiazol-2-yl)phenol
Uniqueness
What sets 4-(2-(4-(Trifluoromethyl)phenyl)thiazol-4-yl)benzonitrile apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H9F3N2S |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
4-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]benzonitrile |
InChI |
InChI=1S/C17H9F3N2S/c18-17(19,20)14-7-5-13(6-8-14)16-22-15(10-23-16)12-3-1-11(9-21)2-4-12/h1-8,10H |
InChI Key |
MTNFZQWRXSZSKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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